![molecular formula C13H11N5O2 B2626497 phenyl(9H-purin-6-ylamino)acetic acid CAS No. 2436-69-3](/img/structure/B2626497.png)
phenyl(9H-purin-6-ylamino)acetic acid
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Description
Molecular Structure Analysis
The molecular structure of phenyl(9H-purin-6-ylamino)acetic acid is characterized by the presence of a purine base, which is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring. The acetic acid moiety is attached to the nitrogen atom at the 6-position of the purine base.Physical And Chemical Properties Analysis
Phenyl(9H-purin-6-ylamino)acetic acid has a molecular weight of 269.264. It is a solid . Other physical and chemical properties such as solubility, melting point, and stability can vary based on the nature of the substituents and the reaction conditions used during synthesis.Scientific Research Applications
Allosteric Modulation of Adenosine Receptors
Phenyl(9H-purin-6-ylamino)acetic acid derivatives have been synthesized and evaluated for their interactions with adenosine receptors. Some compounds from this class can act as positive enhancers of agonist and antagonist radioligands for the A2A adenosine receptors, while others can act as negative modulators. These compounds also show inhibitory properties for A1 and A3 adenosine receptors, highlighting their potential as allosteric modulators with a variety of therapeutic implications (Giorgi et al., 2008).
Inhibitors of Alkaline Phosphatase
Derivatives of phenyl(9H-purin-6-ylamino)acetic acid have shown significant inhibitory activity against human alkaline phosphatase (ALP), a crucial enzyme in various physiological processes. One compound, in particular, displayed potent activity with an IC50 value significantly lower than the standard, suggesting its potential as a lead compound for designing potent inhibitors of human ALP (Iqbal et al., 2019).
Antiasthmatic Agent Synthesis
The practical synthesis of compounds related to phenyl(9H-purin-6-ylamino)acetic acid has been described, showcasing their potential application as antiasthmatic agents. This synthesis involves base-assisted substitution reactions and has demonstrated its utility by synthesizing several derivatives, expanding the chemical diversity and potential biological applications of this compound class (Ciszewski et al., 2006).
Antimicrobial and Antioxidant Activities
Phenylacrylamide derivatives of phenyl(9H-purin-6-ylamino)acetic acid have been synthesized and evaluated for their antimicrobial and antioxidant activities. Among these, specific compounds have shown potent antimicrobial and antioxidant properties, indicating their potential in therapeutic applications and drug development (Puli et al., 2018).
properties
IUPAC Name |
2-phenyl-2-(7H-purin-6-ylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c19-13(20)9(8-4-2-1-3-5-8)18-12-10-11(15-6-14-10)16-7-17-12/h1-7,9H,(H,19,20)(H2,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIHTBHYRGYWQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC2=NC=NC3=C2NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl(9H-purin-6-ylamino)acetic acid |
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